1-Chloro-4-ethoxybutan-2-one
Description
Its structure features a ketone group at position 2, an ethoxy (-OCH₂CH₃) substituent at position 4, and a chlorine atom at position 1 of the butanone backbone. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers.
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
1-chloro-4-ethoxybutan-2-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3 |
InChI Key |
BKHLXOAPZZVLIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Chloro-4-ethoxybutan-2-one with structurally related compounds, including 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane (CAS 61295-52-1, referenced from ) and hypothetical analogs.
Key Differences and Research Findings
Functional Group Influence :
- The ketone in this compound enhances electrophilicity at the carbonyl carbon, enabling reactions like Grignard additions or condensations. In contrast, 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane lacks a ketone but contains an allyl ether, making it reactive in radical-initiated polymerizations .
- The ethoxy group in the target compound provides steric hindrance and ether-based stability, whereas the allyl group in the compound facilitates crosslinking in polymer matrices .
Chlorine Reactivity :
- Both compounds feature a labile chlorine atom, but its position affects reactivity. In this compound, the chlorine at position 1 undergoes SN2 displacement more readily due to less steric hindrance compared to the terminal chlorine in 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane.
Applications :
- The compound is widely used in polymer chemistry due to its allyl group, which participates in crosslinking reactions to enhance material durability . The target compound’s ketone and ethoxy groups make it more suited for fine chemical synthesis, such as producing chiral intermediates in drug development.
Physical Properties and Stability
- This compound : Likely a liquid at room temperature (based on analogs), with moderate solubility in polar solvents due to the ethoxy group. The ketone group may render it prone to oxidation under harsh conditions.
- 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane : Reported as a volatile liquid with lower polarity, aligning with its use in hydrophobic polymer systems .
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